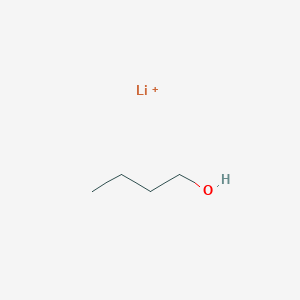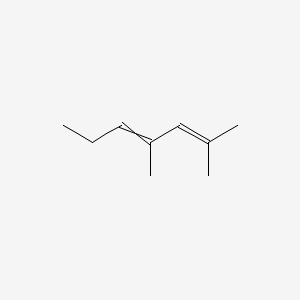
2,4-Dimethyl-2,4-heptadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-2,4-heptadiene is an organic compound with the molecular formula C9H16. It is a type of diene, which means it contains two double bonds. This compound is characterized by its two methyl groups attached to the second and fourth carbon atoms in the heptadiene chain. It is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-2,4-heptadiene can be synthesized through several methods. One common method involves the dehydrohalogenation of this compound halides. This reaction typically requires a strong base, such as potassium tert-butoxide, and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic dehydrogenation of suitable precursors. This process involves the use of metal catalysts, such as palladium or platinum, at elevated temperatures. The reaction conditions are carefully controlled to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2,4-Dimethyl-2,4-heptadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or diols.
Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation typically uses hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学研究应用
2,4-Dimethyl-2,4-heptadiene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of dienes in biological systems.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2,4-Dimethyl-2,4-heptadiene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in oxidation reactions, the double bonds react with oxidizing agents to form epoxides or diols. In hydrogenation reactions, the double bonds are reduced to single bonds, resulting in saturated hydrocarbons. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
2,4-Dimethyl-2,4-heptadiene can be compared with other similar compounds, such as:
2,5-Heptadiene: Another diene with double bonds at different positions.
2,6-Dimethyl-2,5-heptadiene-4-one: A related compound with a ketone functional group.
1,3-Butadiene: A simpler diene with two double bonds separated by a single bond.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and applications
属性
CAS 编号 |
74421-05-9 |
|---|---|
分子式 |
C9H16 |
分子量 |
124.22 g/mol |
IUPAC 名称 |
2,4-dimethylhepta-2,4-diene |
InChI |
InChI=1S/C9H16/c1-5-6-9(4)7-8(2)3/h6-7H,5H2,1-4H3 |
InChI 键 |
FFLHUMMPCUSQSJ-UHFFFAOYSA-N |
规范 SMILES |
CCC=C(C)C=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


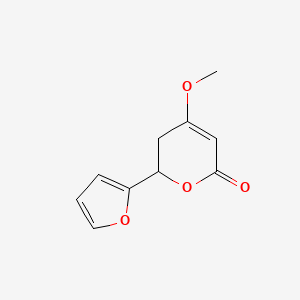

![Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester](/img/structure/B14447440.png)
![N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea](/img/structure/B14447447.png)
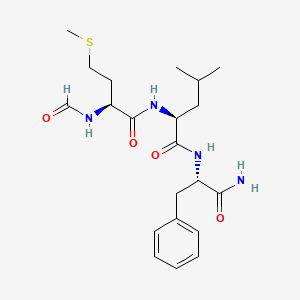
![S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine](/img/structure/B14447463.png)
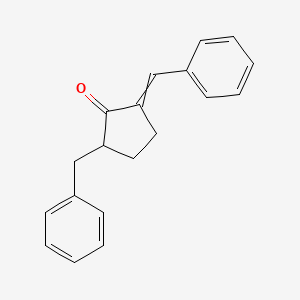
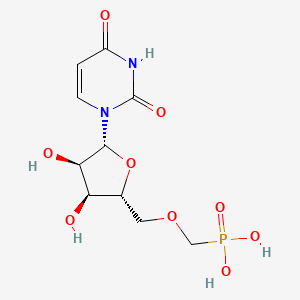
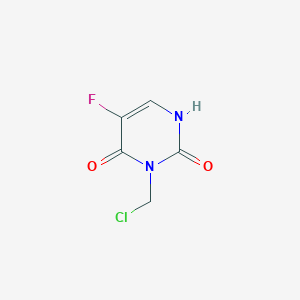
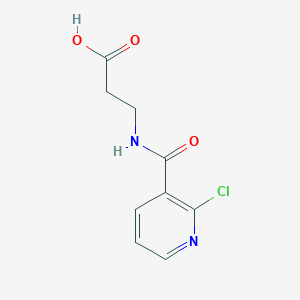
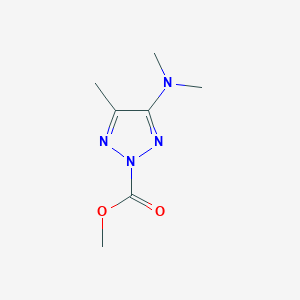
![1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14447502.png)

